N-Methyl-N-naphthylmethylamine
Overview
Description
N-Methyl-N-naphthylmethylamine is a functional group substituted 1-naphthylamine, particularly when N-methylated, and it plays a crucial role in various chemical and biological processes. Despite its significance, there have been limited general and step-economic syntheses available, restricting advancements in its properties and functionalities. This compound is a subject of interest due to its unique properties and potential applications in chemistry, biology, and materials science (Su et al., 2019).
Synthesis Analysis
The synthesis of N-Methyl-N-naphthylmethylamine and related compounds has been achieved through various methods. A notable approach involves Cu(I)-catalyzed benzannulation processes that utilize terminal alkynes, 2-bromoaryl ketones, and amides in water under Pd- and ligand-free conditions, yielding up to 95% of these compounds. This method exhibits exclusive 6-endo-dig selectivity, ready incorporation of a broad range of functional groups, and amides as aminating agents, offering an efficient route to synthesize these compounds (Su et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of poly(2‐methyl‐1‐naphthylamine) films, synthesized electrochemically, reveals that the polymer structure consists of imine (–N=C) and amine (–NH–C) links between naphthalene rings, along with free methyl groups in the chains. This analysis, based on IR spectroscopy, indicates that electropolymerization proceeds via the –NH2 groups (Ćirić-Marjanović et al., 2003).
Chemical Reactions and Properties
N-Methyl-N-naphthylmethylamine undergoes various chemical reactions, including a nucleophilic nitrogen-nitrogen exchange reaction at aromatic carbon atoms. This reaction, when carried out with various amines, proceeds readily under mild conditions to yield corresponding nitrogen-nitrogen exchanged products in excellent yields (Hojo et al., 1987).
Physical Properties Analysis
The electropolymerization of 2-methyl-1-naphthylamine produces polymers with distinct redox properties, as evidenced by cyclic voltammetry. These properties are characterized by two well-defined redox pairs, indicating the polymerization's effectiveness in producing materials with desirable electrochemical characteristics (Ćirić-Marjanović et al., 2003).
Chemical Properties Analysis
The chemical properties of N-Methyl-N-naphthylmethylamine derivatives are further highlighted by their application in the synthesis of novel poly(1-naphthylamine)/zinc oxide nanocomposites. These composites exhibit enhanced optical properties due to the effective interaction between PNA molecules and ZnO nanomaterials, demonstrating the compound's versatility in materials science applications (Ameen et al., 2010).
Scientific Research Applications
Nitrate Ion Precipitation : N-substituted 1-naphthylmethylamines, including N-(4-chlorobenzyl)-1-naphthylmethylamine, have been identified as new, effective organic precipitants for nitrate ion precipitation. This offers an advantage over conventional methods (Hutton, Salam, & Stephen, 1966).
Synthesis and Photophysical Properties : A study developed a method for synthesizing valuable functionalized 1-naphthylamines, showing potential applications in chemistry, biology, and materials science (Su et al., 2019).
Surface Chemistry : Methylamine termination on gold surfaces leads to complex hydrogen bonding in molecular clusters, potentially useful in denitrogenation condensation processes (Dri et al., 2016).
Biologically Active Substances : A novel method for obtaining N-alkyl-(naphth-1-yl)methylamines has been proposed, showing promise for creating biologically active substances (Kazakov, 2003).
Synthesis of Quaternary Carbon Centers : Base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles is a method for synthesizing quaternary carbon centers in organic compounds (Sekiguchi et al., 2022).
Organic Photovoltaic Cells : The photoirradiation-induced p-n heterojunction in naphthylamine-based cells improves power conversion efficiency in organic photovoltaic cells (Bai et al., 2015).
Molecular Weight Determination : N-phenyl-2-naphthylamine can be used to accurately determine the molecular weight of positively charged copolymers, aiding in the development of polymers with specific properties (Souza et al., 2011).
Pharmacological Effects : Some naphthylamine derivatives, like 1, 2, 3, 4-tetrahydro-2-naphthylamine, exhibit pressor effects mediated by sympathetic neuron action (Pennefather, 1968).
Electron Transport in Organic Compounds : Naphthylamine-based compounds, including NPB and 2TNATA, show potential as electron transporters in organic light-emitting diodes (Tse, Kwok, & So, 2006).
Inorganic Stereochemistry and Asymmetric Synthesis : Orthometallated palladium (II)-amine complexes, involving naphthylamine derivatives, are effective in resolving trivalent phosphines and arsines, useful in inorganic stereochemistry and asymmetric synthesis (Wild, 1997).
Safety And Hazards
N-Methyl-1-naphthalenemethylamine is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162834 | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-naphthylmethylamine | |
CAS RN |
14489-75-9 | |
Record name | N-Methyl-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14489-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |
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Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylnaphthalene-1-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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